molecular formula C12H14BrClN2O B15167753 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide CAS No. 650638-40-7

2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide

Cat. No.: B15167753
CAS No.: 650638-40-7
M. Wt: 317.61 g/mol
InChI Key: RLTGLPOAZGTKHD-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide is a synthetic organic compound It is characterized by the presence of a chlorobenzoyl group, a dimethylhydrazinium moiety, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The starting material, 2-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Hydrazine Derivative Formation: The acid chloride is then reacted with 1,1-dimethylhydrazine to form the hydrazide intermediate.

    Alkylation: The hydrazide intermediate is alkylated with propargyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorobenzoyl group or the hydrazinium moiety, resulting in different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group can lead to the formation of carboxylic acids or ketones, while reduction of the chlorobenzoyl group can yield benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-yn-1-yl)hydrazin-1-ium bromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the hydrazinium moiety suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as drugs. The chlorobenzoyl group is a common motif in many pharmaceuticals, and modifications to the hydrazinium and propynyl groups could yield compounds with interesting biological

Properties

CAS No.

650638-40-7

Molecular Formula

C12H14BrClN2O

Molecular Weight

317.61 g/mol

IUPAC Name

[(2-chlorobenzoyl)amino]-dimethyl-prop-2-ynylazanium;bromide

InChI

InChI=1S/C12H13ClN2O.BrH/c1-4-9-15(2,3)14-12(16)10-7-5-6-8-11(10)13;/h1,5-8H,9H2,2-3H3;1H

InChI Key

RLTGLPOAZGTKHD-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC#C)NC(=O)C1=CC=CC=C1Cl.[Br-]

Origin of Product

United States

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